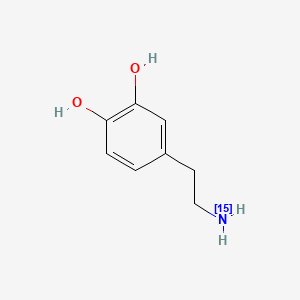

Dopamine-15N

Description

Rationale for 15N Isotopic Enrichment in Dopamine (B1211576) Research Methodologies

Nitrogen-15 (¹⁵N) is a stable isotope of nitrogen that is frequently utilized in neuroscientific studies. musechem.com The rationale for using ¹⁵N-labeled dopamine (Dopamine-15N) stems from several key advantages. The introduction of a ¹⁵N atom into the dopamine molecule increases its mass by one unit without significantly altering its chemical properties. This mass difference is readily detectable by mass spectrometry, enabling researchers to use this compound as an internal standard for the accurate quantification of endogenous dopamine levels in complex biological samples like brain tissue. nih.govjapsonline.com This is particularly valuable in studying the neurochemistry of disorders such as Parkinson's disease, where dopamine levels are critically altered. nih.gov Furthermore, ¹⁵N has a nuclear spin of 1/2, which provides advantages in NMR spectroscopy, such as producing narrower line widths, making it a valuable tool for structural and metabolic studies. musechem.commdpi.com The use of ¹⁵N labeling, sometimes in combination with ¹³C labeling, allows for highly selective and sensitive monitoring of dopamine's metabolic fate, providing clear insights into its synthesis, degradation, and pathways within the brain. researchgate.netnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

4-(2-(15N)azanylethyl)benzene-1,2-diol |

InChI |

InChI=1S/C8H11NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,10-11H,3-4,9H2/i9+1 |

InChI Key |

VYFYYTLLBUKUHU-QBZHADDCSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1CC[15NH2])O)O |

Canonical SMILES |

C1=CC(=C(C=C1CCN)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Isotopic Labeling of Dopamine

Chemical Synthesis of Dopamine-¹⁵N

The chemical synthesis of Dopamine-¹⁵N allows for the precise placement of the heavy isotope, offering a high degree of control over the final product.

Incorporation of ¹⁵N at Specific Amine Positions

The introduction of a ¹⁵N atom at the amine position of dopamine (B1211576) is a key strategy in its chemical synthesis. This can be achieved through various organic chemistry reactions. One common approach involves the use of a ¹⁵N-labeled source of nitrogen, such as ¹⁵N-labeled ammonia (B1221849) or a related amine, in a reaction sequence that builds the ethylamine (B1201723) side chain onto the catechol ring. For instance, a synthetic route could start with a protected catechol derivative, which is then subjected to a reaction cascade involving the introduction of the ¹⁵N-labeled amino group. Research has also explored the synthesis of ¹⁵N-labeled diazo-transfer reagents, which can be used to introduce the ¹⁵N-azide group that is subsequently reduced to the desired ¹⁵N-amine. acs.org

Synthesis of Multi-Isotopically Labeled Dopamine Compounds (e.g., ¹³C/¹⁵N)

For more sophisticated analytical applications, such as those employing triple-resonance NMR, dopamine can be labeled with multiple isotopes, for example, both ¹³C and ¹⁵N. d-nb.inforesearchgate.net The synthesis of these multi-isotopically labeled compounds requires starting materials that are themselves enriched with the desired isotopes. For example, the synthesis of ¹³C/¹⁵N-dopamine has been achieved starting from K¹³C¹⁵N. d-nb.info Another approach involves using multi-labeled precursors like DL-Tyrosine-¹³C₉,¹⁵N. medchemexpress.com These complex syntheses allow researchers to track the metabolic fate of different parts of the dopamine molecule simultaneously, providing a more comprehensive understanding of its biochemical transformations. d-nb.info

Biosynthetic Approaches utilizing ¹⁵N-Enriched Precursors

Biosynthetic methods offer an alternative to chemical synthesis, leveraging the enzymatic machinery of cells to produce ¹⁵N-labeled dopamine from enriched precursors. These methods can be particularly useful for studying dopamine metabolism in a more biologically relevant context.

Enzymatic Conversion from ¹⁵N-Labeled L-DOPA

A primary biosynthetic route to dopamine involves the enzymatic decarboxylation of its precursor, L-DOPA (L-3,4-dihydroxyphenylalanine). d-nb.infonews-medical.netwikipedia.org This reaction is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC). d-nb.infonih.gov By using ¹⁵N-labeled L-DOPA as a substrate, ¹⁵N-dopamine can be produced. Research has demonstrated the successful enzymatic conversion of ¹³C/¹⁵N-L-DOPA to ¹³C/¹⁵N-dopamine. d-nb.info This in vitro method allows for the controlled production of labeled dopamine and is valuable for studying the kinetics and mechanisms of the AADC enzyme. The conversion of L-DOPA to dopamine is a critical step in the synthesis of this neurotransmitter in the brain. nih.gov

In Vivo Metabolic Labeling with ¹⁵N-Enriched Amino Acids (e.g., ¹⁵N-Tyrosine)

In vivo metabolic labeling involves introducing a ¹⁵N-enriched precursor amino acid, such as ¹⁵N-Tyrosine, into a living organism or cell culture. nih.gov The organism's metabolic pathways then convert this labeled precursor into ¹⁵N-dopamine. Tyrosine is the initial precursor for dopamine synthesis, being converted to L-DOPA by the enzyme tyrosine hydroxylase, which is the rate-limiting step in dopamine production. news-medical.netwikipedia.orgeuropa.eu Subsequently, L-DOPA is converted to dopamine. news-medical.netwikipedia.org

Studies have shown that after the administration of ¹⁵N-tyrosine, ¹⁵N-dopamine can be detected in the brain and gut bacteria of mice. nih.govnih.gov This approach provides a powerful tool for tracing the de novo synthesis and turnover of dopamine in a physiological setting. Furthermore, research has utilized in vivo metabolic labeling with ¹⁵N to study proteome dynamics in the mouse brain, demonstrating the broad applicability of this technique. researchgate.net The use of ¹⁵N-labeled amino acids like L-Glutamic acid-¹⁵N has also been explored in metabolic studies. medchemexpress.com

| Isotopic Precursor | Method | Key Enzyme(s) | Resulting Labeled Compound |

| K¹³C¹⁵N | Chemical Synthesis | Not Applicable | ¹³C/¹⁵N-Dopamine |

| ¹⁵N-L-DOPA | Enzymatic Conversion | Aromatic L-amino acid decarboxylase (AADC) | ¹⁵N-Dopamine |

| ¹³C/¹⁵N-L-DOPA | Enzymatic Conversion | Aromatic L-amino acid decarboxylase (AADC) | ¹³C/¹⁵N-Dopamine |

| ¹⁵N-Tyrosine | In Vivo Metabolic Labeling | Tyrosine hydroxylase, Aromatic L-amino acid decarboxylase | ¹⁵N-Dopamine |

| ¹³C₉,¹⁵N-Tyrosine | In Vivo Metabolic Labeling | Tyrosine hydroxylase, Aromatic L-amino acid decarboxylase | ¹³C₉,¹⁵N-Dopamine |

Advanced Analytical Methodologies for Dopamine 15n Quantification and Characterization

Mass Spectrometry Approaches for Dopamine-15N Analysis

Mass spectrometry (MS) is the cornerstone for analyzing SIL compounds due to its ability to differentiate molecules based on their mass-to-charge ratio. For this compound, this allows for its specific detection and quantification against a background of naturally abundant Dopamine (B1211576) (containing ¹⁴N). Several MS-based methodologies are employed, each offering unique advantages for different research questions.

Quantitative Analysis of this compound via Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is a powerful and highly sensitive technique for quantifying low-concentration analytes like dopamine in complex biological matrices. sci-hub.sejapsonline.com The UHPLC component separates dopamine from other molecules in the sample, while the tandem mass spectrometer provides highly specific detection and quantification. researchgate.net

Developing a robust UHPLC-MS/MS method for this compound requires careful optimization of both the chromatographic separation and the mass spectrometric detection. The goal is to achieve a fast, selective, and sensitive assay for routine analysis in biological samples such as brain tissue homogenate or plasma. japsonline.com

Chromatography:

Column: Reversed-phase columns, such as a C18, are commonly used to separate dopamine from more polar and non-polar interferences. japsonline.comresearchgate.net

Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid), run in a gradient or isocratic mode to ensure sharp peak shapes and good separation. researchgate.netnih.gov The acidic modifier helps to protonate the dopamine molecule, making it suitable for positive ion electrospray ionization (ESI).

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated molecular ion ([M+H]⁺) of this compound in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This process is highly selective and significantly reduces chemical noise.

This compound Transition: [M+H]⁺ m/z 155.1 → Product ion m/z (e.g., 92.1, corresponding to the loss of the ethylamine (B1201723) side chain with the ¹⁵N atom).

Dopamine (endogenous) Transition: [M+H]⁺ m/z 154.1 → Product ion m/z 91.1.

Validation: The method must be validated according to regulatory guidelines to ensure its reliability. japsonline.com Key validation parameters include:

Selectivity: Demonstrating that no endogenous components in the matrix interfere with the detection of this compound.

Linearity: Establishing a concentration range over which the instrument response is proportional to the analyte concentration.

Accuracy and Precision: Accuracy measures how close the measured values are to the true value, while precision measures the reproducibility of the measurements. These are assessed at multiple quality control (QC) levels. japsonline.com

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. japsonline.com

Recovery: The efficiency of the analyte extraction process from the biological matrix.

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

Table 1: Example Validation Parameters for a UHPLC-MS/MS Method for Dopamine Quantification This table presents typical performance data from validated bioanalytical methods for dopamine, which would be analogous for a this compound assay.

| Validation Parameter | Typical Result | Reference |

| Linearity Range | 0.5 - 800 ng/mL | japsonline.com |

| Correlation Coefficient (r²) | > 0.99 | japsonline.com |

| Lower Limit of Quantification (LLOQ) | 0.15 ng/mL | researchgate.net |

| Intra-day Precision (%RSD) | < 15% | researchgate.net |

| Inter-day Precision (%RSD) | < 15% | researchgate.net |

| Accuracy (%Bias) | Within ±15% | researchgate.net |

| Extraction Recovery | > 80% | japsonline.com |

In many applications, the roles are reversed, and a stable isotope-labeled version of an analyte is used as an internal standard (IS) to quantify its endogenous, unlabeled counterpart. msacl.org For instance, if one were measuring endogenous dopamine, this compound (or more commonly, a deuterated version like Dopamine-d4) would be the ideal internal standard. sci-hub.senih.gov

The principle relies on the fact that a stable isotope-labeled IS has virtually identical physicochemical properties to the endogenous analyte. nih.govcstti.com It will therefore behave in the same way during sample extraction, chromatography, and ionization. nih.gov A known amount of the IS (e.g., this compound) is added to every sample, calibrator, and quality control at the beginning of the sample preparation process. msacl.org

Any loss of analyte during the procedure will be mirrored by a proportional loss of the IS. Similarly, any enhancement or suppression of the ionization signal due to matrix effects will affect both the analyte and the IS equally. nih.gov By calculating the ratio of the analyte peak area to the IS peak area, these variations are normalized. The concentration of the unknown sample is then determined by comparing this ratio to a calibration curve constructed using the same peak area ratio method. cstti.com This stable-isotope dilution mass spectrometry (SIDMS) approach is considered the gold standard for quantitative bioanalysis. nih.gov

Method Development and Validation for this compound in Biological Matrices

Isotope Ratio Mass Spectrometry (IRMS) for 15N/14N Enrichment Profiling

Isotope Ratio Mass Spectrometry (IRMS) is an analytical technique designed for the high-precision measurement of isotope ratios, such as ¹⁵N/¹⁴N. nih.govtaylorandfrancis.com Unlike scanning mass spectrometers that measure a wide range of masses, IRMS instruments are dedicated to measuring the relative abundance of a few specific isotopes with extremely high precision. nih.gov This makes IRMS ideal for detecting very small changes in isotope enrichment, often expressed in the delta (δ) notation in parts per thousand (‰). taylorandfrancis.com

When studying the metabolism of this compound, IRMS can be used to determine the degree of ¹⁵N incorporation into the dopamine pool and its metabolites. The analytical workflow typically involves:

Separation: The compound of interest (dopamine) is first separated from the complex biological matrix, often using gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.govucsc.edu

Conversion: The isolated compound is then converted into a simple gas, such as N₂. For ¹⁵N analysis, this is achieved through a combustion/reduction interface. nih.gov

Analysis: The resulting gas is introduced into the IRMS, which measures the ¹⁵N/¹⁴N ratio with high precision.

This technique is particularly valuable in tracer studies where ¹⁵N-labeled precursors are administered to track metabolic pathways. By measuring the ¹⁵N/¹⁴N ratio in dopamine and its downstream metabolites, researchers can quantify the flux through the dopaminergic system. However, a drawback of IRMS can be the requirement for larger sample volumes or higher metabolite concentrations compared to scanning MS techniques. nih.gov

Multi-Isotope Imaging Mass Spectrometry (MIMS) for Spatially Resolved 15N Distribution

Multi-Isotope Imaging Mass Spectrometry (MIMS) is a cutting-edge technique that combines stable isotope labeling with high-resolution imaging. life-science-alliance.org It utilizes a specific type of secondary ion mass spectrometry known as NanoSIMS (Nanoscale Secondary Ion Mass Spectrometry) to generate quantitative maps of isotope ratios within a sample, achieving spatial resolutions down to the sub-organellar level (e.g., 30-50 nm). harvard.eduresearchgate.net

The MIMS process involves rastering a finely focused primary ion beam (e.g., Cesium, Cs⁺) across the surface of a biological sample, such as a tissue section or cultured cells. researchgate.net This sputters secondary ions from the sample surface, which are then analyzed by a mass spectrometer. By simultaneously detecting multiple secondary ions (e.g., ¹²C¹⁴N⁻ and ¹²C¹⁵N⁻), MIMS can create an image that represents the ¹⁵N/¹⁴N ratio on a pixel-by-pixel basis. life-science-alliance.org The resulting hue-saturation-intensity image quantitatively maps the distribution of the ¹⁵N label. life-science-alliance.org

MIMS is exceptionally well-suited for studying the nanoscale metabolism and distribution of neurotransmitters. harvard.edu Research has successfully used MIMS to visualize the distribution of labeled dopamine within individual nanometer-scale vesicles in PC12 cells, a model system for studying neurosecretion. life-science-alliance.orgresearchgate.net

In a typical experiment, cells are incubated with a ¹⁵N-labeled precursor, which is then metabolically converted to this compound. The cells are then fixed, embedded, and sectioned for MIMS analysis. The resulting ¹⁵N/¹⁴N ratio images reveal the precise subcellular locations where the newly synthesized dopamine is stored. Studies have used this approach to show that dopamine accumulates in the dense cores of large dense-core vesicles (LDCVs). researchgate.net By correlating MIMS images with transmission electron microscopy (TEM) of the same vesicles, researchers can link metabolic information directly to ultrastructure, revealing how neurotransmitters are loaded and stored within different vesicular compartments. researchgate.net This provides unparalleled insight into the spatial dynamics of dopamine handling at a level of detail unattainable with other methods. life-science-alliance.orgharvard.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dopamine-¹⁵N Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful analytical technique that provides detailed information about the structure, dynamics, chemical environment, and interactions of molecules. When dopamine is isotopically labeled with ¹⁵N, the unique magnetic properties of the ¹⁵N nucleus can be exploited to significantly enhance the specificity and resolution of NMR experiments. This labeling strategy is essential for distinguishing the dopamine molecule's signals from a complex background of other nitrogen-containing compounds in biological samples and for probing its interactions with macromolecules.

Solid-state NMR (ss-NMR) spectroscopy is uniquely suited for the atomic-level characterization of solid or semi-solid materials, such as polymer-drug conjugates, in a non-invasive manner. rsc.org For dopamine-¹⁵N, ss-NMR can directly probe the nitrogen environment, providing definitive structural information about how dopamine is bound within a larger matrix, such as a hydrogel or polymer scaffold. researchgate.net

A systematic ¹⁵N ss-NMR investigation was performed on three different conjugates of dopamine (DA) with hyaluronic acid (HA), a polysaccharide used in biomedical applications. mdpi.com The study analyzed conjugates prepared through different methods: a simple mixture of dopamine hydrochloride with sodium hyaluronate (HA-DA), a conjugate with NaIO₄-oxidized hyaluronic acid (HAₒₓ-DA), and an EDC-mediated conjugate (HAₑₙ꜀-DA). researchgate.netmdpi.com The use of ¹⁵N-labeled dopamine in these ss-NMR experiments was critical to directly observe the state of the dopamine amine group within the conjugate. researchgate.net

A key strength of ¹⁵N ss-NMR is its ability to differentiate between covalent and non-covalent bonding based on the ¹⁵N chemical shift, which is highly sensitive to the local electronic environment of the nitrogen atom. nih.gov Different types of bonds (e.g., amide vs. imine) and interaction states (e.g., protonated amine vs. neutral amine) produce distinct signals in the ¹⁵N spectrum. researchgate.net

In the study of hyaluronic acid-dopamine conjugates, it was previously assumed that the preparation methods for HAₑₙ꜀-DA and HAₒₓ-DA resulted in covalent amide and Schiff base linkages, respectively. researchgate.netmdpi.com However, ¹⁵N ss-NMR analysis revealed that in all three conjugates, the dominant ¹⁵N signal appeared in the range of -341 to -348 ppm. nih.gov This chemical shift range is characteristic of a protonated primary amine (-NH₃⁺), not a covalent amide or imine bond. nih.gov This finding strongly suggests that the primary interaction between dopamine and the hyaluronic acid backbone in all tested systems is a non-covalent, electrostatic interaction between the positively charged dopamine amine and the negatively charged carboxyl groups of the hyaluronic acid. nih.govnih.gov

While the HAₑₙ꜀-DA conjugate did show a minor, broad peak indicative of some covalent bonding, the majority of the dopamine was determined to be bound non-covalently. nih.gov This research demonstrates the power of ¹⁵N ss-NMR to correct previous assumptions about the nature of bonding in such biomaterials. researchgate.netnih.gov

Table 1: ¹⁵N Solid-State NMR Chemical Shifts of Dopamine HCl and its Hyaluronic Acid Conjugates

| Compound | Preparation Method | Assumed Interaction | Observed ¹⁵N Chemical Shift (ppm) | Inferred Interaction |

| DA·HCl | Reference Compound | Ionic | -341.2 | Protonated Amine (-NH₃⁺) |

| HA-DA | Simple mixing at pH 5 | Non-Covalent | -347.8 | Non-Covalent (Electrostatic) |

| HAₒₓ-DA | Reaction with oxidized HA | Covalent (Imine) | -345.5 | Non-Covalent (Electrostatic) |

| HAₑₙ꜀-DA | EDC-mediated coupling | Covalent (Amide) | -344.5 (major), plus broad minor peak | Primarily Non-Covalent (Electrostatic) with minor Covalent fraction |

Data sourced from Filip, C., et al. (2023). mdpi.comnih.gov

For studying molecules in solution, the two-dimensional ¹H,¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is one of the most powerful and widely used NMR techniques. protein-nmr.org.uk This experiment correlates the chemical shift of a ¹⁵N nucleus with that of its directly attached proton(s). protein-nmr.org.uknih.gov The result is a 2D spectrum where each N-H group in a molecule produces a distinct peak, acting as a sensitive fingerprint for the molecule's structure and environment. protein-nmr.org.uk When studying the interaction of ¹⁵N-labeled dopamine with a biological target, any change in the chemical environment of dopamine's amine group upon binding will cause a shift in the position of its corresponding peak in the HSQC spectrum, an effect known as a Chemical Shift Perturbation (CSP). nih.govnih.gov

¹H,¹⁵N-HSQC is exceptionally effective for mapping the binding interfaces between ligands and proteins. nih.gov This can be achieved by using a ¹⁵N-labeled protein and an unlabeled ligand, or conversely, a ¹⁵N-labeled ligand like dopamine and an unlabeled protein. nih.govunivr.it In studies of dopamine's interaction with the intrinsically disordered protein α-synuclein, a key protein in Parkinson's disease, ¹H,¹⁵N-HSQC has been used to identify direct engagement. nih.gov

Upon binding of ¹⁵N-dopamine to a protein, residues at the binding site experience a change in their local environment, leading to CSPs in the protein's HSQC spectrum. nih.gov Similarly, if ¹⁵N-labeled dopamine is used, its own HSQC peak will shift upon binding, confirming the interaction and providing information on the binding event. Studies have shown that dopamine binding to α-synuclein causes specific CSPs, particularly around histidine residue H50 and acidic C-terminal residues. nih.gov However, researchers must exercise caution, as it has been demonstrated that changes in solution pH, sometimes inadvertently caused by the ligand formulation, can induce CSPs that mimic a binding event. nih.govresearchgate.net Therefore, stringent pH control is critical for the correct interpretation of dopamine-protein interaction studies using HSQC. nih.gov

Table 2: Conceptual Example of Chemical Shift Perturbations in ¹H,¹⁵N-HSQC upon Dopamine Binding to a Protein

| Protein Residue | State | ¹H Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) | Observation |

| Gly51 | Free Protein | 8.35 | 109.2 | Reference position |

| Gly51 | + Dopamine | 8.48 | 110.5 | Significant CSP : Residue is likely at or near the binding interface. |

| Ala90 | Free Protein | 8.12 | 122.4 | Reference position |

| Ala90 | + Dopamine | 8.12 | 122.4 | No CSP : Residue is likely distant from the binding site. |

| His50 | Free Protein | 8.41 | 118.7 | Reference position |

| His50 | + Dopamine | 8.65 | 120.1 | Significant CSP : Residue is a key interaction site. |

This table is an illustrative example based on the principles of chemical shift perturbation (CSP) analysis. nih.govnih.gov

While 2D HSQC is excellent for detecting interactions, understanding the full three-dimensional structure of a dopamine-protein complex requires more advanced, multidimensional NMR experiments (e.g., 3D and 4D). Isotopic labeling with ¹⁵N (often in combination with ¹³C and ²H) is not just beneficial but essential for these techniques. sigmaaldrich.com

Experiments such as HNCO, HN(CA)CO, HNCA, and HNCACB are triple-resonance experiments that create correlations between the backbone amide proton (¹H), amide nitrogen (¹⁵N), and various carbon atoms (¹³C) in a protein. These correlations allow for the sequential assignment of resonances to specific amino acids in the protein backbone. Once assignments are made, Nuclear Overhauser Effect (NOE) experiments, such as ¹⁵N-edited NOESY-HSQC, can be used to measure through-space distances between protons that are close to each other (< 5 Å), including distances between the ¹⁵N-labeled dopamine ligand and protons on the protein. univr.it These distance restraints are then used to calculate a high-resolution 3D structure of the protein-ligand complex. The incorporation of ¹⁵N-labeled analytes is fundamental to overcoming the size limitations and spectral complexity inherent in studying large biological systems with NMR.

Applications of Dopamine 15n As a Stable Isotope Tracer in Metabolic Research

Elucidation of Dopamine (B1211576) Metabolic Pathways and Turnover

Stable isotope labeling with Nitrogen-15 (¹⁵N) offers a powerful and non-radioactive method to trace the metabolic fate of dopamine. medchemexpress.comckisotopes.com By introducing ¹⁵N-labeled precursors, scientists can track the transformation of these molecules through various enzymatic reactions, providing quantitative data on the rates of synthesis and catabolism. nih.govnih.gov

Investigation of Dopamine Synthesis Rates and Precursor Flux (e.g., L-DOPA to Dopamine)

The primary synthesis pathway for dopamine in the brain begins with the amino acid L-tyrosine, which is converted to L-DOPA and subsequently to dopamine. nih.gov The conversion of L-DOPA to dopamine, catalyzed by the enzyme DOPA decarboxylase, is a critical step in this process. isotope.com The use of ¹⁵N-labeled L-DOPA allows for the direct measurement of the rate of dopamine synthesis. researchgate.net By monitoring the appearance of ¹⁵N-dopamine over time, researchers can quantify the flux through this pathway, providing insights into the brain's capacity for dopamine production. researchgate.net This technique has been instrumental in understanding how various factors, including disease states and pharmacological interventions, can alter the efficiency of dopamine synthesis. nih.gov

Analysis of Dopamine Catabolite Formation (e.g., DOPAC, HVA) using ¹⁵N-Tracing

Once released into the synapse, dopamine is broken down into its major metabolites, 3,4-Dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). kegg.jpnih.gov This breakdown is a crucial aspect of terminating the dopamine signal. fitnessgenes.com By administering ¹⁵N-dopamine, researchers can trace the formation of ¹⁵N-labeled DOPAC and HVA. nih.gov This allows for the precise quantification of the rate at which dopamine is metabolized. nih.gov This information is vital for understanding how the clearance of dopamine from the synapse is regulated and how it may be altered in neurological and psychiatric conditions.

Evaluation of Enzyme Activities Involved in Dopamine Metabolism (e.g., MAO, COMT)

The enzymes monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) are the primary drivers of dopamine catabolism. testcatalog.orgwikipedia.org MAO is responsible for converting dopamine to DOPAC, while COMT is involved in the formation of HVA. fitnessgenes.comtestcatalog.org The activity of these enzymes directly impacts the levels of dopamine in the synapse. fitnessgenes.comknmp.nl By using ¹⁵N-dopamine as a substrate, researchers can assess the in vivo activity of MAO and COMT by measuring the rate of formation of their respective ¹⁵N-labeled metabolites. nih.gov This approach provides a dynamic measure of enzyme function within a living system, offering a more accurate picture than in vitro assays. researchgate.net

Tracing Neurotransmitter Dynamics and Homeostasis

The precise regulation of dopamine levels in the synapse is critical for normal brain function. frontiersin.org Dopamine-¹⁵N serves as an invaluable tracer for studying the intricate processes that govern dopamine's release, reuptake, and storage, collectively known as neurotransmitter dynamics. scispace.comnih.gov

Assessment of Dopamine Release and Reuptake Kinetics

The amount of dopamine in the synapse at any given time is a balance between its release from presynaptic neurons and its removal, primarily through reuptake back into the presynaptic terminal by the dopamine transporter (DAT). wikipedia.orgresearchgate.net Studies utilizing labeled dopamine, including stable isotopes, allow for the detailed examination of these kinetics. nih.gov For instance, by introducing ¹⁵N-dopamine and monitoring its clearance from the extracellular space, researchers can quantify the rate of reuptake. This provides crucial information on the efficiency of the dopamine transporter and how it is affected by various drugs and in different disease states.

Studies on Synaptic Vesicle Dynamics and Dopamine Storage

Dopamine is stored in synaptic vesicles within presynaptic terminals before its release. wikipedia.orgnih.govelifesciences.org The process of loading dopamine into these vesicles, its storage, and its subsequent release are fundamental to dopaminergic neurotransmission. nih.govnih.gov Research using tracers has shed light on the dynamic nature of this storage process. Studies have shown that dopamine within synaptic vesicles turns over with a half-life of minutes, indicating a constant flux of uptake and release from these storage organelles. nih.gov While direct studies using Dopamine-15N for this specific purpose are not detailed in the provided context, the principle of using isotopic labeling to track the movement and turnover of molecules within cellular compartments is well-established and applicable to investigating synaptic vesicle dynamics. nih.gov

Investigation of Dopamine Transporter (DAT) Function and Regulation

The dopamine transporter (DAT) is a critical protein located on the presynaptic membrane of dopaminergic neurons. wikipedia.orgnih.gov Its primary role is to clear dopamine from the synaptic cleft by transporting it back into the neuron, thus terminating the signal and maintaining dopamine homeostasis. nih.govcpn.or.kr Dysregulation of DAT is implicated in numerous neurological and psychiatric conditions. wikipedia.orgnih.gov

The application of this compound as a tracer allows for detailed investigation into the kinetics and regulation of DAT. In a typical experimental setup, researchers can introduce ¹⁵N-labeled dopamine into an in vitro cell culture expressing DAT or an in vivo model system, often in conjunction with microdialysis. nih.govnih.govrsc.org By measuring the rate at which this compound is cleared from the extracellular space and appears inside the cells, the efficiency of DAT-mediated uptake can be quantified.

Key Research Findings:

Quantifying Transporter Kinetics: Using stable isotope tracers like this compound, it is possible to determine key kinetic parameters of DAT, such as the maximal transport velocity (Vmax) and the affinity constant (Km) for its substrate. This is achieved by tracking the uptake of the labeled dopamine over time under various conditions. While specific studies using only this compound are not prevalent in existing literature, the principles of using labeled compounds are well-established. For instance, studies using radio-labeled dopamine have confirmed the transporter's mechanism. wikipedia.org The use of this compound would allow for similar kinetic assessments without radioactivity.

Modulation by Drugs: The effect of various psychoactive drugs on DAT function can be precisely assessed. For example, cocaine inhibits DAT by binding to it and blocking dopamine reuptake. cpn.or.kr An experiment using this compound would demonstrate a significantly reduced rate of clearance of the labeled tracer from the extracellular fluid in the presence of cocaine. Conversely, amphetamines act as substrates for DAT and can induce reverse transport (efflux). nih.gov This could be observed by pre-loading neurons with this compound and then measuring its efflux upon amphetamine administration.

Regulation by Signaling Pathways: The function of DAT is not static; it is regulated by various intracellular signaling pathways, including protein kinases like protein kinase C (PKC). nih.govnih.gov Activation of PKC can lead to a decrease in DAT activity, partly by causing the transporter to be internalized from the cell membrane into the cytosol. nih.gov By treating cells with PKC activators and then introducing this compound, researchers can quantify the resulting decrease in transporter function. The findings from such potential experiments are summarized in the table below.

Interactive Data Table: Theoretical Effects of Modulators on DAT Function as Measured by this compound Uptake

| Modulator | Mechanism of Action on DAT | Expected Outcome on this compound Uptake |

| Cocaine | Non-competitive inhibitor; blocks transporter | Decreased rate of clearance from extracellular space |

| Amphetamine | Competitive substrate; induces reverse transport (efflux) | Competition for uptake; induction of ¹⁵N-DA efflux |

| PKC Activator | Promotes DAT internalization and reduces surface expression | Decreased Vmax for this compound uptake |

| D2 Receptor Antagonist | Can prevent DAT migration to the cell membrane | Reduced overall uptake of this compound |

Mechanisms of Endogenous Dopamine Modulation

Endogenous dopamine signaling is a dynamic process modulated by a host of factors, including the firing rate of dopaminergic neurons, the influence of other neurotransmitter systems (like acetylcholine (B1216132) and glutamate), and feedback mechanisms involving dopamine autoreceptors. jneurosci.orgnih.govmdpi.com Dopamine transmission occurs in two modes: phasic, which involves rapid, high-concentration bursts of dopamine in response to action potentials, and tonic, which is a slower, background level of dopamine release. nih.gov

This compound provides a powerful method to dissect these complex modulatory mechanisms. By introducing a known quantity of the labeled tracer, its metabolic fate can be followed, providing insights into the rates of dopamine turnover, the influence of different neural pathways on dopamine release, and the interplay between various neurotransmitter systems.

Detailed Research Findings:

Tracing Dopamine Turnover: By administering a precursor like ¹⁵N-labeled L-DOPA, researchers can track its conversion to ¹⁵N-dopamine and subsequent metabolism. researchgate.net This allows for the calculation of dopamine synthesis and turnover rates under different physiological or pathological conditions. While this uses a labeled precursor, direct administration of this compound can help quantify clearance and metabolic breakdown rates more directly. The primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), would appear with the ¹⁵N label, allowing for their specific quantification against the unlabeled endogenous pool. plos.org

Investigating Inter-neuronal Modulation: The release of dopamine in brain regions like the striatum can be triggered not only by midbrain dopamine neurons but also by cortical inputs that activate cholinergic interneurons. jneurosci.org Optogenetic stimulation of these cortical pathways in the presence of microdialyzed this compound could reveal how these alternative pathways modulate the uptake and clearance of dopamine, providing a clearer picture of the integrated function of neural circuits.

Role in Behavioral and Cognitive Processes: Endogenous dopamine modulation is fundamental to processes like learning and motivation. elifesciences.orgplos.org For instance, enhancing dopamine availability with L-Dopa has been shown to modulate pain relief perception and motor learning, with effects dependent on an individual's baseline dopamine function, which can be influenced by genetic factors. elifesciences.orgplos.org While these studies did not use this compound, future research could employ it to directly measure how dopamine dynamics (synthesis, release, and uptake) are altered during such behavioral tasks and in response to pharmacological agents, providing a direct link between neurochemistry and behavior.

Interactive Data Table: Potential Research Applications of this compound in Studying Endogenous Modulation

| Research Area | Experimental Approach | Measurable Outcome with this compound |

| Dopamine Turnover | Administer ¹⁵N-L-DOPA or this compound and measure metabolites via MS | Rate of formation of ¹⁵N-DOPAC and ¹⁵N-HVA |

| Circuit-Level Modulation | Optogenetic stimulation of cortical inputs with microdialysis | Changes in the clearance rate of extracellular this compound |

| Behavioral Neurochemistry | Combine behavioral tasks (e.g., learning) with tracer administration | Correlation between task performance and this compound turnover rates |

| Pharmacodynamics | Administer a drug (e.g., L-Dopa) and track the tracer | Quantify changes in this compound synthesis and clearance |

In Vitro Research Applications of Dopamine 15n

Cell-Free Biochemical System Investigations

Cell-free systems provide a simplified environment to study specific biochemical reactions without the complexities of a living cell.

Enzyme Kinetic Studies with 15N-Labeled Substrates

The use of substrates labeled with stable isotopes, such as 15N, is a powerful technique for studying enzyme kinetics. mdpi.comnih.gov These labeled compounds act as substrates in enzymatic reactions, and the resulting labeled products can be quantified, often using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). mdpi.com The rate at which the labeled product is generated directly correlates with the enzyme's activity. mdpi.com This methodology allows for the determination of key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax). For instance, in studies of the enzyme L-arginine:glycine amidinotransferase (AGAT), stable isotope-labeled substrates like L-[guanido-15N2]arginine were used to determine the rate of product formation and assess enzyme activity in various tissues and cell lines. nih.gov This approach provides high accuracy in quantifying enzyme activity because the labeled product can only be formed from the labeled substrates. mdpi.com

While direct kinetic studies on dopamine-metabolizing enzymes using Dopamine-15N as the primary substrate are not extensively detailed in the provided results, the principles of using 15N-labeled substrates are well-established. For example, kinetic studies on dopamine (B1211576) β-hydroxylase have been performed, and while these specific studies did not use 15N labeling, they highlight the types of enzymes whose kinetics could be explored with this compound. nih.govnih.gov The oxidation of dopamine by tyrosinase is another example of a well-characterized enzymatic reaction where the use of an isotopically labeled substrate could provide detailed kinetic information. mdpi.com

Characterization of this compound Oxidative Processes

Dopamine is susceptible to oxidation, a process that can lead to the formation of various reactive and potentially toxic molecules. mdpi.comunipd.it The initial step in dopamine oxidation is the formation of dopamine-o-quinone. unipd.itnih.gov This is followed by an intramolecular cyclization to form leucodopaminechrome, which is then oxidized to aminochrome (B613825). unipd.it The aminochrome can then rearrange to form 5,6-dihydroxyindole. unipd.it

The use of this compound in studying these oxidative pathways would allow for the precise tracking of the nitrogen atom through these transformations. This is particularly valuable in distinguishing the products of dopamine oxidation from other cellular components. The oxidation process is influenced by factors such as pH and the presence of oxidants like certain metal ions. acs.org For example, the self-polymerization of dopamine to form polydopamine is sensitive to pH. mdpi.com Kinetic and structural analyses of the early oxidation products of dopamine are crucial for understanding their potential toxicity and their role in processes like neuromelanin formation. unipd.it

Cell Culture Model Applications

Cell culture models provide a more complex system than cell-free assays, allowing for the study of cellular processes in a controlled environment.

Analysis of Cellular Dopamine Synthesis and Metabolism in vitro

This compound can be used to trace the synthesis and metabolism of dopamine within cultured cells. For instance, studies have used HPLC with electrochemical detection to monitor dopamine synthesis, uptake, and metabolism in primary cell cultures from rat embryonic mesencephalon. nih.gov The amount of dopamine synthesized and taken up by the cells is proportional to the in vitro development time. nih.gov The use of 15N-labeled precursors, such as 15N-tyrosine, allows for the tracking of the label as it is converted into 15N-dopamine, providing a clear picture of the synthetic pathway. scispace.com

Furthermore, the metabolism of dopamine to its major metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), can be monitored. nih.gov Studies using human dopaminergic neuronal models derived from induced pluripotent stem cells (iPSCs) have employed metabolomic approaches to characterize dopamine metabolism. biorxiv.org These models, when supplied with this compound, could offer precise insights into the metabolic fate of dopamine. The generation of functional dopamine neurons from precursor cells via mRNA transfection has also been demonstrated, and these cells exhibit the biochemical and functional properties of dopamine neurons, including dopamine release. nih.gov

Studying this compound Interactions with Subcellular Components (e.g., Dense-Core Vesicles)

Dopamine is stored in vesicles within neurons, including both small synaptic vesicles and large dense-core vesicles (LDCVs). nih.govfrontiersin.org The use of isotopically labeled dopamine, such as 13C-dopamine, has been instrumental in studying its distribution within these vesicles. researchgate.net NanoSIMS imaging combined with transmission electron microscopy has revealed that newly synthesized dopamine is preferentially stored in the dense core of LDCVs in PC12 cells. researchgate.net Another study suggested that newly loaded dopamine is located in the halo of the vesicle. nih.gov These studies highlight the power of isotopic labeling in elucidating the subcellular compartmentalization of neurotransmitters.

This compound could be similarly employed to investigate its uptake and storage within different vesicular compartments. In some neurons, dopamine is stored in small clear vesicles, which are more abundant than LDCVs. nih.gov The vesicular monoamine transporter 2 (VMAT2) is responsible for packaging dopamine into these vesicles. nih.govnih.gov By using this compound, researchers could quantify its accumulation within specific vesicle populations and study the dynamics of its loading and release.

Molecular Interaction Studies

Understanding how dopamine interacts with other molecules, such as receptors and proteins, is fundamental to understanding its function. 1H,15N-Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy is a powerful technique for characterizing these interactions. acs.org By using 15N-labeled proteins, researchers can monitor changes in the chemical environment of specific amino acid residues upon the binding of a small molecule like dopamine.

Studies have used this technique to investigate the interaction between dopamine and α-Synuclein, a protein implicated in Parkinson's disease. acs.org These studies have shown that dopamine can directly bind to α-Synuclein, and this interaction is sensitive to pH. acs.org Similarly, the interaction of dopamine with dopamine receptors can be studied. For example, the D1 dopamine receptor has been shown to interact with the cytoskeletal protein neurofilament-M, which regulates the receptor's cell surface expression. jneurosci.org While these studies did not specifically use this compound, the use of a 15N-labeled ligand in conjunction with unlabeled proteins, or vice versa, is a common strategy in NMR-based interaction studies. The development of nanopore platforms also offers a novel way to detect small molecule-nucleic acid interactions, such as dopamine binding to a specific aptamer. pnas.org

Characterization of this compound Conjugates and Their Formation Mechanisms (e.g., with Hyaluronic Acid)

The conjugation of dopamine to polymers like hyaluronic acid (HA) is of significant interest for developing advanced hydrogels with improved adhesive and mechanical properties. nih.govresearchgate.net However, the precise nature of the chemical bonds formed during these conjugation reactions has been a subject of debate. The use of Dopamine-¹⁵N, in conjunction with solid-state NMR (ss-NMR) spectroscopy, has been instrumental in elucidating these mechanisms. nih.govresearchgate.net

A systematic ¹⁵N/¹³C solid-state NMR investigation was performed on three different dopamine conjugates of hyaluronic acid. nih.gov Two of these, HA EDC-DA and HA Ox-DA, were previously thought to be covalent conjugates. researchgate.netresearchgate.net A third conjugate, HA-DA, was created by mixing hyaluronan with dopamine hydrochloride at pH 5. nih.govresearchgate.net

The study revealed that in all three conjugates, the dopamine molecules were predominantly in their charged -NH₃⁺ form. nih.govmdpi.com This finding, derived from the ¹⁵N ss-NMR spectra, contradicts some previously proposed covalent bonding schemes, such as the formation of an imine in HA Ox-DA or extensive amide bond formation in HA EDC-DA. mdpi.com While a small fraction of amide bond formation was observed in the HA EDC-DA conjugate, the primary interaction in all cases appeared to be non-covalent, with electrostatic forces playing a major role. nih.govresearchgate.net

The ¹⁵N ss-NMR chemical shifts provided direct evidence for the state of the dopamine amine group. For instance, the expected chemical shift for an imine nitrogen is in the range of -30 to -100 ppm, but the observed signal in HA Ox-DA was at -341 ppm, indicative of a free -NH₃⁺ group. mdpi.com Similarly, while the amide nitrogen signal is expected between -240 and -280 ppm, the dominant signals in all conjugates were in the -341 to -348 ppm range, corresponding to the charged amine. nih.govmdpi.com

These findings highlight the critical role of advanced analytical techniques like ¹⁵N ss-NMR in accurately characterizing complex biomaterial systems and correcting previous assumptions based on less direct methods like ¹H NMR or FT-IR spectroscopy. mdpi.com The use of Dopamine-¹⁵N was essential for directly probing the nitrogen atom involved in the proposed covalent linkages. researchgate.netmdpi.com

Interactive Table 1: ¹⁵N ss-NMR Chemical Shifts and Inferred Bonding in Dopamine-Hyaluronic Acid Conjugates

| Conjugate | Preparation Method | Proposed Predominant Bond (Literature) | Observed ¹⁵N Chemical Shift (ppm) | Inferred Interaction from ¹⁵N ss-NMR |

| HA-DA | Simple mixing of sodium hyaluronate and dopamine hydrochloride at pH 5. nih.gov | N/A (newly reported) | -258.5, ~-348 | Non-covalent electrostatic interaction. nih.govmdpi.com |

| HA EDC-DA | EDC-mediated amide bond formation. researchgate.netresearchgate.net | Covalent (Amide bond) | -259, -285 (minor), -342, -348 | Primarily non-covalent; minor fraction of covalent amide bonds. nih.govresearchgate.net |

| HA Ox-DA | Reaction of dopamine with periodate-oxidized HA. researchgate.netresearchgate.net | Covalent (Schiff base/imine) | -260.3, -341 | Non-covalent electrostatic interaction; contradicts imine formation. nih.govmdpi.com |

Probing Interactions of this compound with Proteins (e.g., Alpha-Synuclein)

The interaction between dopamine and the protein alpha-synuclein (B15492655) (α-Syn) is of central importance in understanding the pathology of Parkinson's disease. frontiersin.orgnih.gov The aggregation of α-Syn is a key pathological hallmark, and dopamine has been shown to modulate this process. plos.org Using ¹⁵N-labeled proteins in HSQC (Heteronuclear Single Quantum Coherence) NMR experiments is a powerful method to study such interactions at residue-level resolution. acs.org

In studies investigating the direct interaction between cerebral dopamine neurotrophic factor (CDNF) and α-synuclein, ¹⁵N-labeled CDNF was used. nih.gov When unlabeled α-synuclein was added, significant chemical shift perturbations were observed in the ¹H-¹⁵N HSQC spectrum of CDNF, indicating a direct interaction. nih.gov Conversely, when ¹⁵N-labeled α-synuclein was used, the addition of CDNF did not produce significant spectral changes, suggesting the primary binding site is on the CDNF protein. nih.gov

Furthermore, research focusing on the direct interaction between small molecules like dopamine and α-synuclein has utilized ¹⁵N-HSQC NMR. acs.org These studies have revealed that solution pH can significantly influence the observed chemical shift perturbations, potentially confounding the interpretation of binding events. Under strictly controlled pH conditions, dopamine was confirmed to directly engage with α-synuclein, inducing significant chemical shift perturbations at both ionizable and non-ionizable residues. acs.org This suggests a more complex interaction than previously thought, which might have been masked by pH-induced effects in earlier studies. acs.org The use of ¹⁵N-labeling is crucial in these experiments as it allows for the monitoring of changes in the chemical environment of each backbone amide in the protein upon ligand binding. acs.orgcam.ac.uk

Interactive Table 2: Application of ¹⁵N-Labeling in Studying Protein Interactions

| Interacting Molecules | Labeled Species | Analytical Technique | Key Finding |

| CDNF and α-Synuclein | ¹⁵N-labeled CDNF | 2D [¹H, ¹⁵N]-HSQC NMR | Direct interaction observed with a KD of 23 ± 6 nM; chemical shift changes localized on CDNF. nih.gov |

| Dopamine and α-Synuclein | ¹⁵N-labeled α-Synuclein | ¹H,¹⁵N-HSQC NMR | Dopamine directly engages α-Syn under stringent pH control, causing widespread chemical shift perturbations. acs.org |

In Vivo Animal Model Studies Utilizing Dopamine 15n

Methodological Considerations for In Vivo Administration of Dopamine-15N in Animal Models

The direct administration of this compound into the brain is generally not feasible for studying its natural lifecycle, as dopamine (B1211576) itself does not readily cross the blood-brain barrier to a significant extent. pfizermedicalinformation.com Therefore, researchers typically employ indirect methods by administering a stable isotope-labeled precursor that the brain can use to synthesize this compound.

The most common precursor used for this purpose is L-[¹⁵N]tyrosine. europa.eu Tyrosine is the natural starting material for dopamine synthesis in the brain. nih.gov It is transported into dopaminergic neurons and converted first to L-DOPA by the enzyme tyrosine hydroxylase, and then to dopamine by aromatic amino acid decarboxylase. nih.govnih.gov By providing L-[¹⁵N]tyrosine, the resulting L-DOPA and dopamine molecules will contain the ¹⁵N label, allowing them to be traced.

This precursor-based approach ensures that the labeled dopamine is produced within the natural cellular machinery of dopaminergic neurons, providing a physiologically relevant model for studying its dynamics. The administration of the labeled precursor can be done systemically, and its incorporation into brain dopamine can be monitored over time. nih.gov The efficiency of this labeling process can be high, though it may be incomplete, a factor that must be accounted for during data analysis. frontiersin.orgbiorxiv.org

Microdialysis Coupled with this compound Analysis in Awake Animal Models

A powerful technique for studying the effects of labeled dopamine in real-time is in vivo microdialysis. This method involves implanting a small, semi-permeable probe into a specific brain region of an awake, freely moving animal. nih.govresearchgate.net The probe is continuously perfused with a physiological solution, and extracellular molecules, including neurotransmitters and their metabolites, diffuse across the membrane into the dialysate, which is then collected for analysis. nih.gov

When combined with the administration of L-[¹⁵N]tyrosine, microdialysis allows researchers to sample the extracellular fluid and measure the appearance of newly synthesized this compound. uky.edujneurosci.org This provides a direct window into the release of dopamine from neurons into the synapse. The collected samples are typically analyzed using highly sensitive techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), which can differentiate between the ¹⁵N-labeled and unlabeled (¹⁴N) forms of dopamine and its metabolites based on their mass-to-charge ratio. uky.edumdpi.comnih.gov

This combination is particularly valuable because it can be performed in awake and behaving animals, linking dynamic changes in dopamine neurotransmission to specific behaviors or pharmacological challenges. jneurosci.orgresearchgate.netphysiology.org While microdialysis has a temporal resolution on the scale of minutes, it remains a cornerstone for quantifying extracellular neurotransmitter levels and their turnover. nih.govnih.govfrontiersin.org

Temporal Dynamics of Extracellular this compound Concentrations

By collecting microdialysis samples at regular intervals following the administration of a ¹⁵N-labeled precursor, researchers can plot the concentration of this compound over time. This reveals the temporal dynamics of dopamine synthesis and release. Studies have shown that following a stimulus, such as a pharmacological agent or a behavioral task, the levels of extracellular this compound can change rapidly.

For instance, a drug that stimulates dopamine release would be expected to cause a significant and rapid increase in the concentration of this compound in the dialysate. Conversely, a drug that blocks dopamine reuptake would lead to a slower clearance and prolonged elevation of this compound in the extracellular space. These dynamic measurements provide crucial information about how different factors influence the moment-to-moment availability of newly synthesized dopamine in the brain. frontiersin.orgnih.gov

Tracing this compound Metabolism and Turnover in Specific Brain Regions of Animal Models

Once released into the synapse, dopamine is metabolized into various byproducts. The primary metabolic pathway involves conversion to 3,4-dihydroxyphenylacetic acid (DOPAC) by the enzyme monoamine oxidase (MAO), and subsequently to homovanillic acid (HVA) by catechol-O-methyltransferase (COMT). pfizermedicalinformation.complos.org

By using L-[¹⁵N]tyrosine as a precursor, the resulting this compound will be metabolized into ¹⁵N-DOPAC and ¹⁵N-HVA. Analyzing the concentrations of these labeled metabolites in microdialysis samples or brain tissue provides a direct measure of dopamine turnover—the rate at which it is synthesized, released, and broken down. nih.govnih.gov

This technique allows for the calculation of turnover rates in specific brain regions known to be rich in dopamine, such as the striatum and prefrontal cortex. plos.orgnih.govmdpi.com For example, studies in rats have demonstrated that dopamine turnover is closely related to physical activity, with levels of DOPAC and HVA increasing with running speed. nih.gov Comparing the ratio of newly synthesized metabolites (¹⁵N-DOPAC, ¹⁵N-HVA) to newly synthesized dopamine (this compound) offers a precise index of metabolic activity under various experimental conditions.

Investigation of Neurotransmitter Release and Reuptake Kinetics in Vivo Using 15N-Tracing

The kinetics of dopamine release and reuptake are fundamental to understanding synaptic transmission. ¹⁵N-tracing provides a powerful method to dissect these processes. The rate of appearance of this compound in the extracellular fluid following a stimulus reflects the kinetics of its release from presynaptic terminals. biorxiv.orgnih.gov

Simultaneously, the rate at which the this compound concentration declines after the stimulus provides a measure of its clearance from the synapse. This clearance is primarily mediated by the dopamine transporter (DAT), which reuptakes dopamine back into the presynaptic neuron. nih.gov By modeling the rise and fall of extracellular this compound, researchers can estimate key kinetic parameters, such as the rate of release and the efficiency of reuptake. biorxiv.org

Pharmacological studies using this approach can reveal how different drugs affect these kinetics. For example, a dopamine reuptake inhibitor like cocaine would be shown to significantly slow the clearance of this compound from the extracellular space, prolonging its action. frontiersin.org

Brain Regional Distribution and Fate of Administered this compound

Following the administration of a labeled precursor like L-[¹⁵N]tyrosine, the newly synthesized this compound and its metabolites will be distributed throughout the brain. The highest concentrations are typically found in regions with dense dopaminergic innervation. mdpi.com

Post-mortem tissue analysis following in vivo experiments can map the distribution of ¹⁵N-labeled compounds. By dissecting different brain regions—such as the striatum, prefrontal cortex, hippocampus, and cerebellum—and analyzing them via mass spectrometry, a detailed picture of the regional fate of the labeled dopamine can be constructed. plos.org

Such studies have confirmed that dopamine levels and metabolism vary significantly between brain regions. For instance, the striatum shows the highest concentration of dopamine, while regions like the hippocampus and cerebellum have much lower levels. plos.org Tracking the ¹⁵N label reveals not only the distribution of newly synthesized dopamine but also the regional differences in its metabolic breakdown into ¹⁵N-DOPAC and ¹⁵N-HVA, providing a comprehensive view of the brain-wide dynamics of the dopaminergic system. nih.govplos.org

Advanced Research Directions and Methodological Enhancements in Dopamine 15n Studies

Integration of Multi-Omics Data with ¹⁵N Tracing for Systems-Level Understanding

The complexity of dopamine's role in the central nervous system necessitates a holistic approach that extends beyond single-data-point measurements. The integration of ¹⁵N tracing with multi-omics data, such as genomics, proteomics, and metabolomics, is providing a more comprehensive, systems-level understanding of dopaminergic pathways. This approach allows researchers to connect genetic predispositions and protein expression levels with the dynamic metabolic flux of dopamine (B1211576) and its precursors.

Stable isotope tracing, using compounds like ¹⁵N-labeled tyrosine, enables the mapping of metabolic pathways and the quantification of metabolite production and consumption rates. nih.gov This is crucial for understanding the interconnectivity of different biochemical pathways. nih.gov For instance, studies have utilized ¹⁵N-labeled precursors to trace the flow of nitrogen atoms through various metabolic networks, providing detailed insights into cellular metabolism. researchgate.netnih.gov By combining these tracer studies with genome-scale metabolic models, researchers can perform metabolic flux analysis to predict and analyze cellular metabolic behavior in silico. nih.govresearchgate.netbiorxiv.org This integrated approach has been instrumental in creating detailed models of neuronal metabolism, including that of dopaminergic neurons. researchgate.net

A significant application of this integrated approach is in the study of the gut-brain axis, where ¹⁵N-labeled tyrosine has been used to confirm that dopamine produced in the gut can cross into the brain. nih.gov This finding, coupled with analysis of the gut microbiota, demonstrates how systemic factors can influence brain neurochemistry. Such systems-level analyses, which correlate microbial gene function with neurotransmitter precursor synthesis and neural responses, are beginning to unravel the complex interplay between the gut microbiome and brain function. plos.org

Development of Novel ¹⁵N-Labeled Probes and Analogs for Specific Biological Targets

To further refine the study of dopaminergic systems, there is a continuous effort to develop novel ¹⁵N-labeled probes and analogs that can interact with specific biological targets, such as dopamine receptors and transporters. These tools are designed to provide more detailed information than what can be gleaned from tracking Dopamine-¹⁵N alone.

Researchers have been successful in synthesizing various ¹⁵N-labeled compounds. For example, ¹³C/¹⁵N-enriched L-Dopa and ¹³C/¹⁵N-dopamine have been created to serve as probes for monitoring dopamine metabolism using triple-resonance Nuclear Magnetic Resonance (NMR). researchgate.netkyoto-u.ac.jp The selective isotopic labeling of dopamine analogs allows for the elucidation of the structure of polymerized forms of dopamine, which has applications in materials science and biomaterials. researchgate.net

Furthermore, photoaffinity probes for the dopamine D2 receptor have been developed. chemrxiv.org These probes, which can be isotopically labeled, allow for the identification of the proteins that interact with the receptor, providing a broader understanding of its signaling networks. chemrxiv.org The design of novel dopamine D1 receptor antagonists with N-alkylamino side chains has also been reported, which could serve as templates for new therapeutic agents. nih.gov These new compounds help in characterizing the binding domains of dopamine receptors. nih.gov The development of such specific probes and analogs is critical for dissecting the function of individual components of the dopaminergic system and for the discovery of new drug targets. genscript.com

Methodological Advancements in ¹⁵N Detection Sensitivity and Spatiotemporal Resolution

The utility of Dopamine-¹⁵N as a tracer is directly dependent on the sensitivity and resolution of the analytical techniques used for its detection. Significant progress has been made in enhancing these capabilities, allowing for more precise and detailed measurements of dopamine dynamics in biological systems.

Nuclear Magnetic Resonance (NMR) spectroscopy has seen substantial improvements. The use of triple-resonance NMR, which leverages the scalar coupling between ¹H, ¹³C, and ¹⁵N, offers perfect selectivity for labeled molecules, effectively silencing the background signals from endogenous, unlabeled compounds. researchgate.netresearchgate.net This technique, especially when combined with high-field spectrometers and cryogenic probes, has enabled the detection of dopamine at micromolar concentrations in ex vivo tissue extracts. researchgate.netkyoto-u.ac.jp The development of hyperpolarized ¹⁵N molecular probes promises even greater sensitivity, potentially enabling in vivo molecular imaging of dopamine metabolism. researchgate.net

Mass spectrometry (MS) based methods have also evolved to provide high sensitivity and resolution. Ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) is a validated method for the simultaneous determination of multiple neurotransmitters and their metabolites in brain tissue and extracellular fluid at nanomolar concentrations. acs.orgresearchgate.net For high-resolution spatial mapping, Mass Spectrometric Imaging (MSI) techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI, allow for the direct visualization of the distribution of neurotransmitters and metabolites in tissue sections. nih.gov A particularly powerful technique is Multi-Isotope Imaging Mass Spectrometry (MIMS), which can track the incorporation of stable isotopes like ¹⁵N into single organelles with nanoscale resolution, offering an unprecedented view of metabolic processes at the subcellular level. nih.govharvard.edu

Interactive Data Table: Comparison of Advanced Detection Methods for ¹⁵N-Labeled Dopamine Studies

| Method | Principle | Key Advantages | Typical Resolution | Applications in Dopamine-¹⁵N Research | References |

| Triple-Resonance NMR | Detects scalar coupling between ¹H, ¹³C, and ¹⁵N. | High selectivity for labeled molecules, quantitative analysis. | Micromolar concentrations in tissue extracts. | Metabolic and pharmacokinetic analysis of L-Dopa/dopamine. | researchgate.net, researchgate.net, kyoto-u.ac.jp |

| Hyperpolarized ¹⁵N Probes | Enhances the nuclear spin polarization of ¹⁵N. | Dramatically increased NMR signal intensity and sensitivity. | Potentially enables in vivo imaging. | Future in vivo molecular imaging of dopamine metabolism. | researchgate.net |

| UHPLC-MS/MS | Separates compounds by liquid chromatography and detects by mass spectrometry. | High sensitivity and specificity for multiple analytes. | Nanomolar concentrations. | Quantification of dopamine and its metabolites in biological samples. | acs.org, researchgate.net |

| MALDI-MSI | Generates ions from a sample matrix for mass analysis. | Direct visualization of molecular distribution in tissues. | Spatial resolution in the micrometer range. | Mapping the distribution of dopamine and its precursors in brain tissue. | nih.gov |

| MIMS | Imaging secondary ion microscopy for isotope ratio measurement. | Nanoscale spatial resolution, tracks isotope incorporation. | Subcellular, down to ~30 nm. | Measuring dopamine incorporation into vesicles and protein turnover. | nih.gov, harvard.edu |

Computational Modeling and Simulation for Interpretation of ¹⁵N Isotope Flux Data

The data generated from ¹⁵N tracing experiments, particularly when combined with other omics data, can be vast and complex. Computational modeling and simulation are indispensable tools for integrating and interpreting this data, allowing for a quantitative understanding of dopamine metabolic flux.

Biochemical systems theory provides a framework for constructing computational models of dopamine metabolism. plos.orgplos.org These models incorporate information on enzyme kinetics, metabolite concentrations, and pathway interactions to simulate the dynamics of the dopaminergic system. plos.org By comparing model predictions with experimental observations, including data from isotope tracing, these models can be validated and refined. plos.org Such models have shown a high degree of predictive capacity for the effects of genetic and pharmacological perturbations on dopamine homeostasis. plos.orgplos.org

Metabolic Flux Analysis (MFA) is a key computational technique that uses stable isotope labeling data to quantify the rates of metabolic reactions. nih.govannualreviews.org The development of software and workflows that can integrate tracer-based metabolomics data into genome-scale metabolic models is a significant advancement. biorxiv.orgresearchgate.net These tools allow for the inference of metabolic fluxes across the entire metabolic network, providing a comprehensive view of cellular metabolism. researchgate.netbiorxiv.org For the study of dopamine, knowing the atom mapping of each reaction is essential for constructing accurate metabolic models and tracing the flow of ¹⁵N isotopes through the network. diva-portal.org The application of these computational approaches is crucial for identifying bottlenecks, regulatory points, and potential therapeutic targets within the dopamine metabolic pathway.

Applications in Understanding Gut-Brain Axis and Neurotransmitter Precursor Flow

A burgeoning area of research where ¹⁵N-labeled dopamine precursors are proving invaluable is the study of the gut-brain axis. This bidirectional communication network links the central nervous system with the gastrointestinal tract and its resident microbiota. nih.govfrontiersin.orgpurinainstitute.com It is now recognized that the gut microbiota can synthesize and modulate neurotransmitters and their precursors, thereby influencing brain function and behavior. frontiersin.orgmdpi.comnih.gov

Stable isotope tracing with ¹⁵N-labeled compounds has provided direct evidence for the flow of neurotransmitter precursors from the gut to the brain. A landmark study using ¹⁵N-labeled tyrosine demonstrated that L-Dopa produced by gut bacteria can be absorbed, cross the blood-brain barrier, and be converted to dopamine in the brain, thereby ameliorating symptoms in a mouse model of Parkinson's disease. nih.govmdpi.comscispace.com This highlights the gut as a significant source of dopamine precursors for the brain.

Research has also shown that the gut microbiome's capacity to synthesize dopamine precursors, such as phenylalanine, is correlated with neural responses to reward anticipation. plos.org Dysregulation of the gut microbiota has been linked to several neurological and psychiatric disorders, including Parkinson's disease and depression, where dopamine signaling is known to be impaired. frontiersin.orgnih.gov The use of Dopamine-¹⁵N and its labeled precursors is a critical tool for dissecting the complex interactions within the microbiota-gut-brain axis and for developing novel therapeutic strategies that target the gut to improve brain health. nih.govnih.gov

Q & A

Q. What ethical considerations apply to this compound research involving animal models?

- Methodological Answer : Follow institutional guidelines for humane isotopic tracer dosing (e.g., minimizing animal numbers via power analysis). Justify 15N use by demonstrating its necessity over non-radioactive alternatives. Include ethics committee approval details and animal welfare statements (e.g., ARRIVE 2.0 compliance) in the methods section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.